molecular formula C21H19ClN2O B2503178 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216809-64-1

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2503178
CAS No.: 1216809-64-1
M. Wt: 350.85
InChI Key: HQOTWHZCKQTMSM-UHFFFAOYSA-N
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Description

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group, a phenoxymethyl group, and a benzimidazole core, making it a unique and potentially valuable molecule for various applications.

Mechanism of Action

Benzimidazoles

are an important class of heterocyclic compounds with a wide range of applications . They are key components in many functional molecules used in everyday applications . They have been utilized in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride and phenoxymethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as methanol or ethanol, with a strong base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reactions, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-phenyl-1H-benzo[d]imidazole
  • 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole

Uniqueness

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both benzyl and phenoxymethyl groups, which confer distinct chemical and biological properties.

Biological Activity

1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The structural diversity within this class of compounds allows for various modifications that can enhance their therapeutic efficacy and reduce toxicity.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with the benzimidazole nucleus can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazoleStaphylococcus aureus50 µg/mL
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazoleEscherichia coli62.5 µg/mL
Standard (Ampicillin)Staphylococcus aureus25 µg/mL
Standard (Ciprofloxacin)E. coli20 µg/mL

The above table illustrates the antimicrobial potency of this compound compared to standard antibiotics.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study by Luo et al. (2020) evaluated the cytotoxic effects of several benzimidazole derivatives on HeLa cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptotic cell death, demonstrating their potential as anticancer agents.

Anti-inflammatory Activity

Benzimidazole derivatives also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory processes.

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

CompoundMethod of EvaluationResults
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazoleCarrageenan-induced edema modelSignificant reduction in paw edema compared to control
Standard (Diclofenac)Same modelEstablished baseline for anti-inflammatory effect

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring can significantly influence their potency and selectivity against different biological targets.

Key Findings:

  • Substituents at the 2-position enhance antimicrobial activity.
  • Electron-donating groups improve anticancer efficacy.
  • The presence of halogens can increase binding affinity to target proteins.

Properties

IUPAC Name

1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOTWHZCKQTMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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